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Compound of Interest

Compound Name: GSK-J1 sodium

Cat. No.: B583254

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of GSK-J1, a potent and
selective inhibitor of the H3K27 histone demethylases JIMJD3 (KDM6B) and UTX (KDMG6A), in
various cancer cell lines. GSK-J1 and its cell-permeable ethyl ester prodrug, GSK-J4, have
emerged as valuable tools for investigating the role of H3K27 methylation in cancer biology and
as potential therapeutic agents.

Mechanism of Action

GSK-J1 functions by inhibiting the demethylation of histone H3 at lysine 27 (H3K27),
specifically targeting the di- and tri-methylated forms (H3K27me2/me3). This inhibition leads to
an increase in the global levels of the repressive H3K27me3 mark, subsequently altering gene
expression. Dysregulation of H3K27 methylation is a common feature in many cancers, making
JMJID3 and UTX attractive therapeutic targets.[1][2][3] The primary mechanism involves GSK-
J1 acting as a competitive inhibitor of the 2-oxoglutarate (a-ketoglutarate) cofactor binding to
the catalytic site of the Jumoniji C (JmjC) domain of the demethylase enzymes.

Data Presentation

The following tables summarize the quantitative effects of GSK-J4, the cell-permeable version
of GSK-J1, on various cancer cell lines.

Table 1: IC50 Values of GSK-J4 in Cancer Cell Lines
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. Incubation
Cancer Type Cell Line IC50 (uM) . Reference
Time
Acute Myeloid
) KG-1 2.84 72h [4][5]
Leukemia
KG-1a 3.05 72h [4115]
Kasumi-1 5.52 72h [41[5]
THP-1 >20 72h [41[5]
Prostate Cancer PC-3 ~20 24h & 48h [6]
PC-3 1.213 Not Specified [7]
~30 (24h), ~20
LNCaP 24h & 48h [6]
(48h)

C42B 0.7166 Not Specified [7]
Retinoblastoma Y79 0.68 48h [8]
WERI-Rb1 2.15 48h [8]
Lung

_ Ab549 14.7 72h [9]
Adenocarcinoma
Colon Cancer HCT-116 1.77 72h 9]

Table 2: Effects of GSK-J4 on Cell Cycle Distribution
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Cancer . Treatmen Referenc
Cell Line % GO0/G1 % S % G2/M
Type t e
GSK-J4
Retinoblast (Concentra Not
Y79 i Decreased N Increased [8]
oma tion specified
dependent)
GSK-J4
(Concentra Not
WERI-Rb1 ] Decreased - Increased [8]
tion specified
dependent)
Acute
_ _ G0/G1
Myeloid Kasumi-1 GSK-J4 - - [8]
] Arrest
Leukemia
S Phase
KG-1la GSK-J4 - - [8]
Arrest
Prostate Sub-G0-G1
PC-3 GSK-J4 Decreased Decreased [7]
Cancer Increase
Sub-G0-G1
C42B GSK-J4 Decreased Decreased [7]
Increase
Lung 10 pM
Adenocarci  H23 GSK-J4 - - - [10]
noma (24h)
Table 3: Induction of Apoptosis by GSK-J4
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. Apoptosis
Cancer Type Cell Line Treatment . Reference
Induction
) Significant
Acute Myeloid ) ) ]
) Kasumi-1 GSK-J4 increase in [1]
Leukemia .
apoptotic cells.
Significant
KG-la GSK-J4 increase in [11]
apoptotic rate.
GSK-J4 Increased
Retinoblastoma Y79 (Concentration proportion of [8]
dependent) apoptotic cells.
GSK-J4 Increased
WERI-Rb1 (Concentration proportion of [8]
dependent) apoptotic cells.
Increased
Prostate Cancer PC-3 GSK-J4 ) [7]
apoptosis.
Increased
C42B GSK-J4 ) [7]
apoptosis.
Significant
Lung 10 uM GSK-J4 _ _
) H23 increase in [10]
Adenocarcinoma (48h) ]
apoptotic cells.
Significant
10 uM GSK-J4 _ _
H1975 increase in [10]
(48h)

apoptotic cells.

Signaling Pathways and Experimental Workflows

GSK-J1/J4 impacts several key signaling pathways in cancer cells, leading to the observed

anti-proliferative and pro-apoptotic effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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